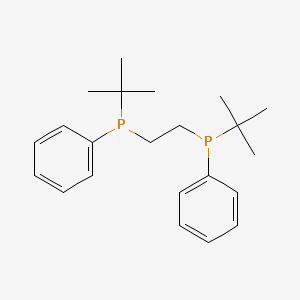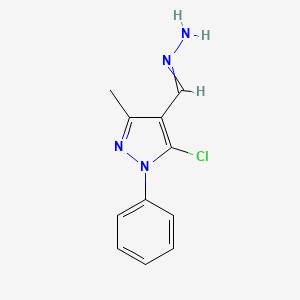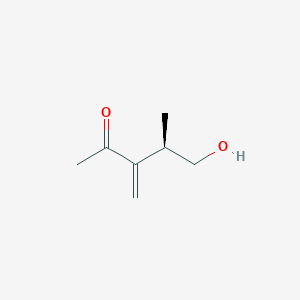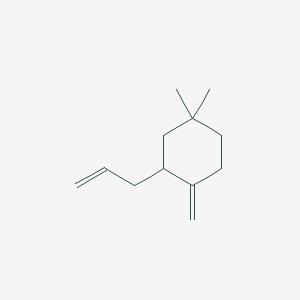
Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-]: is a chemical compound with the molecular formula C26H24P2. It is a type of phosphine ligand, which is commonly used in coordination chemistry and catalysis. The compound is characterized by the presence of two phosphine groups attached to an ethane backbone, with each phosphine group further substituted with a phenyl group and a tert-butyl group. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] typically involves the reaction of 1,2-dibromoethane with lithium diphenylphosphide. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:
BrCH2CH2Br+2LiPPh2→Ph2PCH2CH2PPh2+2LiBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with suitable reagents.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds can be used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products
Phosphine Oxides: Formed from the oxidation of the phosphine groups.
Substituted Derivatives: Formed from substitution reactions.
Metal-Phosphine Complexes: Formed from coordination with transition metals.
Applications De Recherche Scientifique
Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals, polymers, and materials science.
Mécanisme D'action
The mechanism of action of Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] primarily involves its role as a ligand in coordination chemistry. The phosphine groups can donate electron density to transition metals, forming stable complexes. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, carbonylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] can be compared with other similar phosphine ligands, such as:
Triphenylphosphine (PPh3): A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
1,2-Bis(diphenylphosphino)ethane (dppe): Similar to the compound but lacks the tert-butyl groups.
Tris(tert-butyl)phosphine (P(t-Bu)3): Contains three tert-butyl groups attached to the phosphorus atom.
The uniqueness of Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] lies in its combination of phenyl and tert-butyl groups, which provide a balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.
Propriétés
Numéro CAS |
144313-32-6 |
|---|---|
Formule moléculaire |
C22H32P2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
tert-butyl-[2-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C22H32P2/c1-21(2,3)23(19-13-9-7-10-14-19)17-18-24(22(4,5)6)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3 |
Clé InChI |
QCGQZQVMBJGWNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(CCP(C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)
![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)




![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
